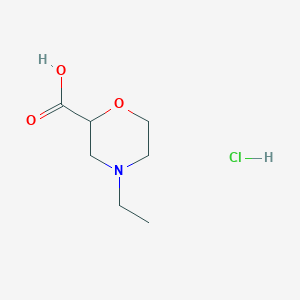![molecular formula C10H9F3N4O B1443133 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide CAS No. 1221792-29-5](/img/structure/B1443133.png)
2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide
Overview
Description
2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide is a useful research compound. Its molecular formula is C10H9F3N4O and its molecular weight is 258.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Imidazo[1,2-a]pyridines have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Some synthetic drugs containing imidazo[1,2-a]pyridine units have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with glucagon-like peptide 1 receptor (GLP-1R), enhancing GLP-1 secretion and thereby increasing glucose responsiveness . This interaction is significant for its potential therapeutic applications in diabetes treatment. Additionally, the compound’s trifluoromethyl group contributes to its stability and reactivity in biochemical environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase GLP-1 secretion, which directly stimulates insulin release from pancreatic β cells and suppresses glucagon release from α cells . This modulation of hormone secretion is critical for maintaining glucose homeostasis in the body.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for GLP-1R, binding to the receptor and activating downstream signaling pathways that enhance insulin secretion and glucose uptake . The compound’s trifluoromethyl group plays a key role in its binding affinity and specificity, making it a potent activator of GLP-1R.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances GLP-1 secretion and improves glucose tolerance without significant adverse effects . At higher doses, it may cause toxic effects, including potential damage to pancreatic cells and disruption of normal metabolic processes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and efficacy, influencing its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as pancreatic β cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including its trifluoromethyl group, which enhances its membrane permeability and cellular uptake.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within cells, such as the endoplasmic reticulum and Golgi apparatus, where it interacts with GLP-1R and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)6-1-2-8-15-7(3-9(18)16-14)5-17(8)4-6/h1-2,4-5H,3,14H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPIUMAVBGACLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167916 | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-29-5 | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)



![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)



![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)


![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)

